molecular formula C10H19ClO6 B8178851 Cl-PEG4-acid

Cl-PEG4-acid

Cat. No.: B8178851
M. Wt: 270.71 g/mol
InChI Key: XBWVBVYMGRKKOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cl-PEG4-acid typically involves the functionalization of polyethylene glycol (PEG) derivatives. One common method is the nucleophilic substitution reaction where a PEG derivative is reacted with a chlorinated compound. For instance, the reaction of PEG with 2-chloroethanol in the presence of a base can yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pH control to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Cl-PEG4-acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: New PEG derivatives with different functional groups.

    Esterification: PEG esters.

    Amidation: PEG amides.

Scientific Research Applications

Cl-PEG4-acid is widely used in scientific research, particularly in the development of PROTACs. These molecules are designed to selectively degrade target proteins, making them valuable tools in drug discovery and development. This compound serves as a linker that connects the ligand for the target protein with the ligand for the E3 ubiquitin ligase, facilitating the degradation of the target protein .

In addition to its use in PROTACs, this compound is also used in:

Mechanism of Action

Cl-PEG4-acid functions as a linker in PROTACs, which exploit the ubiquitin-proteasome system to selectively degrade target proteins. The linker connects two ligands: one that binds to the target protein and another that recruits an E3 ubiquitin ligase. This brings the target protein and the ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cl-PEG4-acid is unique due to its chlorine atom, which allows for specific nucleophilic substitution reactions that are not possible with other PEG-based linkers. This makes it a versatile tool in the synthesis of various derivatives and PROTACs .

Properties

IUPAC Name

2-[2-[2-[2-(2-chloroethoxy)ethoxy]ethoxy]ethoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19ClO6/c11-1-2-14-3-4-15-5-6-16-7-8-17-9-10(12)13/h1-9H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBWVBVYMGRKKOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCC(=O)O)OCCOCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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